Methanone, 1,3-phenylenebis((methylphenyl)-
Description
Methanone, 1,3-phenylenebis((methylphenyl)- (CAS: 3770-82-9; synonyms: 1,3-dibenzoylbenzene, m-dibenzoylbenzene) is a diaryl ketone derivative with a central 1,3-phenylene core linked to two benzoyl groups (phenylmethanone substituents) . The compound is typically synthesized via Friedel-Crafts acylation or mechanochemical methods, as seen in related derivatives . Its rigid, planar structure makes it valuable in polymer chemistry (e.g., polyether ketone ketone, PEKK), coordination polymers, and organic electronics .
Properties
IUPAC Name |
[3-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-6-10-17(11-7-15)21(23)19-4-3-5-20(14-19)22(24)18-12-8-16(2)9-13-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALLYBQVILKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925008 | |
| Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125078-62-8 | |
| Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-(methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125078628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-(methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 1,3-phenylenebis((methylphenyl)- can be achieved through several methods. One common approach involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole to form the desired compound . The reaction typically requires specific conditions, including controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of Methanone, 1,3-phenylenebis((methylphenyl)- often involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The exact methods and conditions used in industrial production may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: Methanone, 1,3-phenylenebis((methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and preparing derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
Methanone, 1,3-phenylenebis((methylphenyl)-) serves as a versatile building block in organic chemistry. Its unique structure allows for:
- Formation of Complex Molecules : It can participate in various reactions such as electrophilic substitution and nucleophilic addition to create more complex organic structures.
- Polymer Chemistry : The compound is utilized in the synthesis of polymers and copolymers that exhibit desirable properties for materials science applications.
Research has indicated potential biological activities associated with Methanone derivatives:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anticancer Research : Investigations into its ability to inhibit cancer cell growth are ongoing, with promising results indicating its potential as a lead compound in drug development.
Material Science
The compound is explored for its role in developing advanced materials:
- Covalent Organic Frameworks (COFs) : Methanone derivatives are being studied for their ability to form COFs, which have applications in gas storage and separation technologies.
- Nanocomposites : Its incorporation into nanocomposite materials enhances mechanical and thermal properties.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of Methanone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Case Study 2: Drug Development
Research conducted at a leading pharmaceutical institution investigated the anticancer properties of Methanone derivatives. The study found that certain analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis((methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The specific molecular targets and pathways involved may vary depending on the context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3-Phenylenebis(methanone) Derivatives
Key Findings
Substituent Effects on Polymerization Electron-Withdrawing Groups (e.g., -F): The 4-fluorophenyl derivative (CAS: 108464-88-6) enhances thermal stability in PEKK polymers due to increased electron deficiency, improving resistance to chain scission . Hydroxyl Groups: 1,3-Phenylenebis((4-hydroxyphenyl)methanone) enables controlled ring-opening polymerization (ROP) of PEKK MCOs, with yields >80% under optimized T/I ratios (e.g., 70/30) .
Coordination Chemistry Triazole-Substituted Derivatives: Ligands like 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) form coordination polymers (e.g., Co/Cl or Cu/Cl complexes) that catalyze ε-caprolactone polymerization. However, steric hindrance from bulkier substituents reduces catalytic efficiency .
Electronic and Steric Modifications Bulkier Substituents: The 2,4,6-triethylphenyl variant (compound 22) stabilizes isobenzofurans via steric shielding, achieving a small HOMO-LUMO gap (1.5–2.0 eV) for organic semiconductors .
Commercial Viability
- Fluorinated and hydroxylated derivatives dominate industrial applications due to their balance of reactivity and stability. For example, 1,3-dibenzoylbenzene (CAS: 3770-82-9) is commercially available at 98% purity, while fluorinated variants are priced higher (€307/100g) .
Biological Activity
Methanone, 1,3-phenylenebis((methylphenyl)-), also known as a derivative of benzophenone, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of organic compounds that exhibit various pharmacological effects, including antitumor and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of Methanone, 1,3-phenylenebis((methylphenyl)-) allows it to interact with biological systems effectively. Its structure can be represented as follows:
This compound features two phenyl rings connected by a methanone group, which contributes to its reactivity and biological interactions.
Antitumor Activity
Several studies have investigated the antitumor properties of Methanone derivatives. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Research indicates that Methanone derivatives can induce apoptosis in cancer cells by triggering mitochondrial pathways. This is achieved through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Case Studies :
- In vitro studies have shown that Methanone derivatives significantly inhibit the growth of M-HeLa cells (human cervical cancer) and P388 lymphatic leukemia cells. The cytotoxicity is attributed to both inhibition of DNA synthesis and induction of DNA damage through single- and double-strand breaks .
- Animal models have demonstrated that these compounds can reduce tumor size in xenograft models, indicating their potential for therapeutic use in cancer treatment .
Antimicrobial Activity
Methanone derivatives also exhibit antimicrobial properties against various pathogens:
- Mechanism : The antimicrobial activity is believed to arise from the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .
- Efficacy : Studies report that Methanone derivatives show significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, with some derivatives achieving MICs as low as 6.25 µg/ml against specific bacterial strains .
Data Summary
| Activity Type | Cell Line/Pathogen | Mechanism of Action | Efficacy |
|---|---|---|---|
| Antitumor | M-HeLa (cervical cancer) | Induction of apoptosis via ROS generation | Significant inhibition |
| Antitumor | P388 lymphatic leukemia | DNA synthesis inhibition and damage | Significant inhibition |
| Antimicrobial | Various bacterial strains | Disruption of cell membranes | MIC = 6.25 µg/ml |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
